molecular formula C11H10N2O2 B13621666 2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid

2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13621666
M. Wt: 202.21 g/mol
InChI Key: XVICFDWQOZNSQT-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused to a cyclopropane carboxylic acid moiety. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural characteristics and potential biological activities .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Rab11A prenylation, which is a key step in the regulation of intracellular trafficking . Additionally, it may interact with various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to its fused cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-5-7(8)9-6-13-4-2-1-3-10(13)12-9/h1-4,6-8H,5H2,(H,14,15)

InChI Key

XVICFDWQOZNSQT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CN3C=CC=CC3=N2

Origin of Product

United States

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